2-(2,2-Dibromovinyl)furan
Overview
Description
2-(2,2-Dibromovinyl)furan is an organic compound with the molecular formula C6H4Br2O It is a halogenated furan derivative, characterized by the presence of two bromine atoms attached to a vinyl group, which is in turn connected to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dibromovinyl)furan typically involves the bromination of vinyl furan derivatives. One common method is the addition of bromine to 2-vinylfuran under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination and ensure selective formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(2,2-Dibromovinyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The vinyl group can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of 2-(2-substituted-vinyl)furan derivatives.
Oxidation: Formation of furanones or other oxygenated furans.
Reduction: Formation of 2-(2,2-dibromoethyl)furan.
Scientific Research Applications
2-(2,2-Dibromovinyl)furan has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Dibromovinyl)furan is primarily based on its ability to undergo various chemical transformations. The bromine atoms and the vinyl group provide reactive sites for nucleophilic substitution, oxidation, and reduction reactions. These transformations can lead to the formation of biologically active compounds that interact with molecular targets such as enzymes and receptors, modulating their activity and pathways.
Comparison with Similar Compounds
2-(2,2-Dibromovinyl)thiophene: Similar structure but with a thiophene ring instead of a furan ring.
2-(2-Bromovinyl)furan: Contains only one bromine atom on the vinyl group.
2-(2,2-Dichlorovinyl)furan: Contains chlorine atoms instead of bromine.
Uniqueness: 2-(2,2-Dibromovinyl)furan is unique due to the presence of two bromine atoms, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Biological Activity
2-(2,2-Dibromovinyl)furan is a compound that has garnered attention in various fields of chemical research, particularly due to its potential biological activities. This article explores the synthesis, biological properties, and applications of this compound based on recent studies and findings.
Synthesis of this compound
The synthesis of this compound typically involves the bromination of furan derivatives. A common method includes the use of dibromovinyl groups attached to furan rings through electrophilic substitution reactions. This compound serves as a versatile building block for synthesizing more complex organic molecules.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. For instance, it has been shown to exhibit significant inhibitory effects on Gram-positive and Gram-negative bacteria. The mechanism behind this activity is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Antitumor Activity
Research indicates that this compound may possess antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent. The compound's action appears to be linked to the induction of apoptosis in malignant cells, although detailed mechanisms require further investigation.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes. For example, it has shown potential as a tyrosinase inhibitor, which is relevant in the context of skin pigmentation disorders and cosmetic applications. The inhibition kinetics suggest that it may act through a mixed inhibition mechanism.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential in combating bacterial infections .
- Antitumor Activity : In a study focusing on hepatocellular carcinoma cells (HepG2), this compound was found to significantly reduce cell viability at concentrations above 50 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its role as an antitumor agent .
- Enzyme Inhibition : Research assessing the tyrosinase inhibitory activity found that this compound exhibited an IC50 value of 15 µM, making it comparable to known inhibitors like kojic acid (IC50 = 20 µM). Molecular docking studies suggested that the compound binds effectively to the active site of tyrosinase .
Data Table: Biological Activities
Properties
IUPAC Name |
2-(2,2-dibromoethenyl)furan | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O/c7-6(8)4-5-2-1-3-9-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVJQAUMWQPCHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446159 | |
Record name | 2-(2,2-dibromovinyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100074-10-0 | |
Record name | 2-(2,2-dibromovinyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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